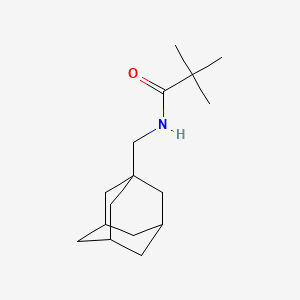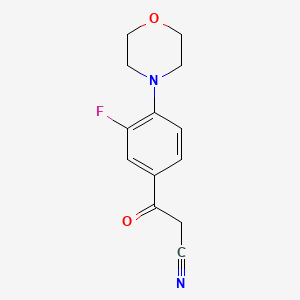
(6-氟-4-((4-丙氧基苄基)氨基)喹啉-3-基)(哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its NMR spectrum. The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) . The 13C NMR spectrum, δ C, ppm: 12.33, 29.70, 33.44, 35.06, 44.14, 46.43, 97.37, 112.54, 117.11, 123.57, 161.03, 162.38, 163.04, 164.84 .Physical And Chemical Properties Analysis
The compound appears as a white powder . Its melting point is between 85–87°C . The molecular weight of this compound is 407.489.科学研究应用
Antibacterial Agents
The structural analogs of this compound, particularly those with a fluoroquinolone core, have been extensively studied for their antibacterial properties . The presence of the fluorine atom at the 6-position of the quinolone ring is known to significantly enhance antibacterial activity. These compounds act by inhibiting bacterial DNA gyrase, which is essential for bacterial DNA replication. The specific compound could potentially be modified to optimize its antibacterial efficacy and spectrum.
Antiproliferative Agents
Derivatives of 6-fluoroquinolin have shown promise as antiproliferative agents, particularly against various carcinoma cell lines . By substituting different functional groups at the N-terminal, researchers can enhance the antiproliferative activity, which is crucial in the fight against cancer. The compound could serve as a lead structure for the development of new anticancer drugs.
Alzheimer’s Disease Research
Compounds with a benzisoxazole structure, similar to the one , have been identified as selective inhibitors of acetylcholinesterase (AChE) . AChE inhibitors are used in the treatment of Alzheimer’s disease to increase acetylcholine levels in the brain, thereby improving cognition and behavior in patients. This compound could be explored for its potential AChE inhibitory activity.
Analytical Chemistry Applications
In analytical chemistry, the compound could be used as a precursor for synthesizing radiolabeled tracers for positron emission tomography (PET) . PET tracers are valuable tools for in vivo imaging and diagnostics, particularly in neurodegenerative diseases. The fluoro group in the compound can be substituted with radioactive fluorine-18, making it a candidate for developing novel PET tracers.
Biotechnology Research
The compound’s derivatives could be utilized in biotechnology research for developing new antimycobacterial agents . With tuberculosis remaining a major global health challenge, novel compounds with anti-TB activity are in high demand. The compound’s structure could be modified to enhance its efficacy against mycobacteria.
Environmental Applications
Fluoroquinolones and their derivatives have been studied for their interactions with metals, forming complexes that could have environmental applications . These complexes can be used to remove heavy metals from wastewater or as sensors for detecting metal ions in environmental samples. The compound could be investigated for its ability to form such complexes and its potential environmental benefits.
属性
IUPAC Name |
[6-fluoro-4-[(4-propoxyphenyl)methylamino]quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O2/c1-2-14-31-20-9-6-18(7-10-20)16-28-24-21-15-19(26)8-11-23(21)27-17-22(24)25(30)29-12-4-3-5-13-29/h6-11,15,17H,2-5,12-14,16H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYXCHMQFFDABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-((4-propoxybenzyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


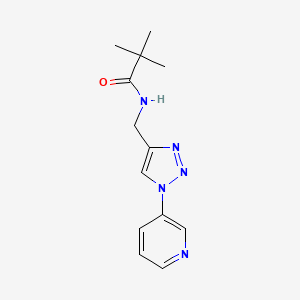
![N-naphthalen-1-yl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2576977.png)
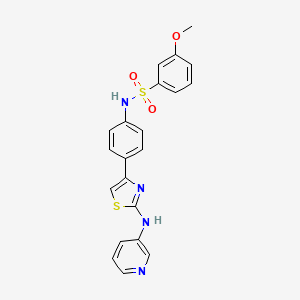
![2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2576982.png)
![N-[4-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2576983.png)
![Ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate](/img/structure/B2576984.png)
![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2576985.png)
![2-(4-fluorophenoxy)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2576989.png)
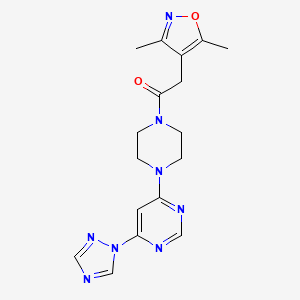
![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2576992.png)
![1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2576994.png)
